5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride 5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1431966-48-1
VCID: VC4416605
InChI: InChI=1S/C11H17N3O3.ClH/c1-8-9(10(11(15)16)12-17-8)7-14-5-3-13(2)4-6-14;/h3-7H2,1-2H3,(H,15,16);1H
SMILES: CC1=C(C(=NO1)C(=O)O)CN2CCN(CC2)C.Cl
Molecular Formula: C11H18ClN3O3
Molecular Weight: 275.73

5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride

CAS No.: 1431966-48-1

Cat. No.: VC4416605

Molecular Formula: C11H18ClN3O3

Molecular Weight: 275.73

* For research use only. Not for human or veterinary use.

5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride - 1431966-48-1

Specification

CAS No. 1431966-48-1
Molecular Formula C11H18ClN3O3
Molecular Weight 275.73
IUPAC Name 5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C11H17N3O3.ClH/c1-8-9(10(11(15)16)12-17-8)7-14-5-3-13(2)4-6-14;/h3-7H2,1-2H3,(H,15,16);1H
Standard InChI Key AHCHUJALHYXEGS-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C(=O)O)CN2CCN(CC2)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The hydrochloride salt of 5-methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid arises from protonation of the piperazine nitrogen, yielding a chloride counterion. The base compound (CAS 893640-60-3) has a molecular formula of C11H17N3O3\text{C}_{11}\text{H}_{17}\text{N}_3\text{O}_3 and a molecular weight of 239.27 g/mol . With the addition of HCl, the formula becomes C11H18ClN3O3\text{C}_{11}\text{H}_{18}\text{Cl}\text{N}_3\text{O}_3, and the molecular weight increases to approximately 275.73 g/mol.

Table 1: Comparative Molecular Data

PropertyBase CompoundHydrochloride Salt
Molecular FormulaC11H17N3O3\text{C}_{11}\text{H}_{17}\text{N}_3\text{O}_3C11H18ClN3O3\text{C}_{11}\text{H}_{18}\text{Cl}\text{N}_3\text{O}_3
Molecular Weight (g/mol)239.27275.73
CAS Number893640-60-3Not reported

Structural Features

The molecule comprises:

  • An isoxazole ring substituted at positions 3 (carboxylic acid), 4 (piperazinylmethyl group), and 5 (methyl group).

  • A 4-methylpiperazine moiety linked via a methylene bridge to the isoxazole core.

  • Protonation of the piperazine’s tertiary nitrogen in the hydrochloride form enhances water solubility, a common strategy in drug design .

The isoxazole ring’s electron-deficient nature influences reactivity, while the piperazine group contributes to conformational flexibility and potential receptor interactions .

Synthesis and Purification Strategies

Synthesis of the Base Compound

The free acid is synthesized via a multi-step process, as inferred from analogous isoxazole preparations :

  • Formation of Ethyl Ethoxymethyleneacetoacetate:
    Ethylacetoacetate reacts with triethylorthoformate and acetic anhydride at elevated temperatures (75–150°C) .

  • Cyclization to Isoxazole Ester:
    Hydroxylamine sulfate facilitates cyclization at low temperatures (-20°C to 10°C), yielding ethyl-5-methylisoxazole-4-carboxylate. Substituting hydroxylamine hydrochloride with sulfate reduces isomeric impurities .

  • Ester Hydrolysis:
    The ester is hydrolyzed using strong acids (e.g., HCl, H2_2SO4_4) to produce 5-methylisoxazole-4-carboxylic acid .

  • Introduction of Piperazine Moiety:
    A Mannich reaction or alkylation introduces the 4-methylpiperazinylmethyl group at position 4 of the isoxazole ring.

Salt Formation

The free acid is treated with hydrochloric acid in a polar solvent (e.g., ethanol or water) to yield the hydrochloride salt. Crystallization from toluene-acetic acid mixtures may enhance purity .

Table 2: Critical Synthesis Parameters

StepReagents/ConditionsPurpose
CyclizationHydroxylamine sulfate, <10°CMinimizes ethyl-3-methylisoxazole impurity
Piperazine Functionalization4-Methylpiperazine, alkylating agentIntroduces basic nitrogen for salt formation
Salt CrystallizationHCl, toluene-acetic acidEnhances solubility and stability

Future Research Directions

  • Activity Screening: Prioritize assays against kinase and GPCR targets.

  • Salt Optimization: Compare hydrochloride with other salts (e.g., mesylate) for bioavailability.

  • Crystallography: Resolve X-ray structures to guide structure-based drug design.

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